molecular formula C26H26N2O4S B2732242 6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 895640-42-3

6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine

Cat. No.: B2732242
CAS No.: 895640-42-3
M. Wt: 462.56
InChI Key: MTQWHVLCXPIRKB-UHFFFAOYSA-N
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Description

6-Ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine (C26H26N2O4S) is a quinoline derivative with a molecular weight of 462.57 g/mol. Key physicochemical properties include a high logP value of 5.0098, indicating significant lipophilicity, and a polar surface area of 62.098 Ų, reflecting moderate polarity due to the sulfonyl and amine groups . The compound is achiral, simplifying its synthesis and purification. Its structure features a 6-ethoxy substitution on the quinoline core, a 4-methoxybenzenesulfonyl group at position 3, and a 4-methylbenzylamine moiety at position 4 (Figure 1). These substituents influence its pharmacokinetic profile, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

6-ethoxy-3-(4-methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-4-32-21-11-14-24-23(15-21)26(28-16-19-7-5-18(2)6-8-19)25(17-27-24)33(29,30)22-12-9-20(31-3)10-13-22/h5-15,17H,4,16H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQWHVLCXPIRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoline Core: This step involves the cyclization of an appropriate precursor to form the quinoline core.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction using ethyl iodide or a similar reagent.

    Sulfonylation: The methoxybenzenesulfonyl group is introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride.

    Amine Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential use in drug discovery and development due to its unique structure and biological activity.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

6-Ethoxy vs. 6-Methoxy vs. 6-Chloro

  • 6-Methoxy (3-(Benzenesulfonyl)-6-Methoxy-N-[(4-Methylphenyl)Methyl]Quinolin-4-Amine): This analog (C24H22N2O3S, MW = 418.51) has a lower logP (4.4549) and reduced steric bulk, which may favor solubility but limit tissue distribution .

3-Sulfonyl vs. 3-Nitro

  • 4-Methoxybenzenesulfonyl (Target Compound) : The sulfonyl group contributes to hydrogen-bond acceptor capacity (7 H-bond acceptors) and may stabilize protein interactions via sulfonamide bonding .
  • 3-Nitro (NQ15: 6-(Benzyloxy)-N-(4-Ethoxyphenyl)-7-Methoxy-3-Nitroquinolin-4-Amine): The nitro group in NQ15 (C25H23N3O5, MW = 445.16) introduces strong electron-withdrawing effects, which can alter redox properties and metabolic pathways compared to sulfonyl-containing derivatives .

Amine Side Chain Modifications

4-Methylbenzylamine vs. Halogenated Aryl Amines

  • 3-Chloro-4-Fluorophenyl (Compound 7 in ) : Substitution with halogens (Cl, F) increases electronegativity, enhancing interactions with aromatic residues in enzyme active sites. For example, compound 7 (C24H19ClFN2O2, MW = 423.13) showed antibacterial activity attributed to halogen-mediated hydrophobic interactions .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight logP H-Bond Acceptors Polar Surface Area (Ų) Key Substituents
Target Compound 462.57 5.0098 7 62.098 6-Ethoxy, 4-methoxybenzenesulfonyl
6-Methoxy Analog 418.51 4.4549 6 54.974 6-Methoxy, benzenesulfonyl
6-Bromo-N-(3-(DFM)Phenyl) 349.18 3.82* 5 48.87 6-Bromo, 3-(difluoromethyl)phenyl
NQ15 445.16 3.2* 8 98.12 3-Nitro, 6-benzyloxy

*Estimated values based on structural analogs.

Key Observations:

Lipophilicity : The target compound’s higher logP (5.0098) suggests superior membrane permeability compared to less lipophilic analogs like NQ15 (logP ~3.2) .

Hydrogen Bonding: The 4-methoxybenzenesulfonyl group increases H-bond acceptors (7 vs.

Bioactivity Trends : Halogenated derivatives (e.g., compound 7 in ) exhibit enhanced antibacterial activity, while sulfonamide-containing compounds like the target may show promise in enzyme inhibition due to sulfonyl-protein interactions .

Biological Activity

6-Ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by various functional groups, suggests diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. The structure can be summarized as follows:

PropertyDetails
Molecular FormulaC26H25N2O5S
Molecular Weight465.55 g/mol
InChIInChI=1S/C26H25NO5S/c1-4-32-21-10-13-24...

The presence of an ethoxy group, methoxybenzenesulfonyl moiety, and a quinoline core contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:

1. Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in various biological pathways. For instance, it may bind to the active sites of enzymes, disrupting their normal function and leading to downstream effects such as reduced cell proliferation or altered signaling pathways.

2. Modulation of Signaling Pathways
It can affect cellular signaling by interacting with receptors or proteins that play crucial roles in cell communication. This modulation could potentially lead to therapeutic effects in conditions such as cancer or inflammatory diseases.

3. Induction of Apoptosis
Preliminary studies suggest that the compound may trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.

Biological Activity Studies

Research has highlighted several biological activities associated with this compound:

1. Anticancer Activity
Studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For example, modifications in the structure have led to improved efficacy against melanoma and prostate cancer cell lines . The mechanism involves inhibition of tubulin polymerization, which is critical for cancer cell division.

2. Anti-inflammatory Effects
The sulfonamide group in the compound may contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediating immune responses. This has been observed in various in vitro models where similar compounds demonstrated reduced inflammation markers.

3. Neuroprotective Properties
Research on related piperazine derivatives shows potential neuroprotective effects through inhibition of acetylcholinesterase, suggesting that similar mechanisms may be present in this quinoline derivative . This activity could be beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Studies

Several case studies have focused on the biological activity of quinoline derivatives similar to this compound:

  • Study on Anticancer Efficacy : A study demonstrated that a related quinoline derivative significantly inhibited cancer cell growth in vitro and in vivo models, showing promise for further development as an anticancer agent .
  • Neuroprotective Effects : Another investigation reported that a structurally related compound exhibited significant neuroprotective effects by reducing oxidative stress markers in neuronal cell cultures, indicating potential for treating neurodegenerative disorders .
  • Anti-inflammatory Activity : A series of experiments evaluated the anti-inflammatory properties of similar compounds, revealing their ability to decrease levels of inflammatory cytokines in animal models .

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